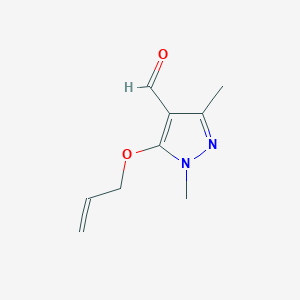

1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

1,3-dimethyl-5-prop-2-enoxypyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-5-13-9-8(6-12)7(2)10-11(9)3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFRBJZBNPZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,3-Dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde (CAS Number: 321574-23-6) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.204 g/mol

- Structural Characteristics : The presence of both the pyrazole ring and the aldehyde functional group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

1. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde have been found to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that pyrazole derivatives can selectively inhibit the proliferation of cancer cells. A study highlighted the anticancer activity of related pyrazole compounds through their ability to induce apoptosis in tumor cells .

3. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can act as inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This suggests that 1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde may have therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

The exact mechanism of action for 1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde remains to be fully elucidated; however, it is hypothesized that its biological activities may be attributed to the following:

- Interaction with Enzymatic Pathways : The aldehyde group may participate in nucleophilic attacks on enzyme active sites, thereby inhibiting their function.

- Cellular Uptake and Modulation : The lipophilicity afforded by the prop-2-en-1-yloxy group could enhance cellular uptake, allowing for greater bioavailability and efficacy.

類似化合物との比較

Key Observations :

- The allyloxy group’s flexibility may reduce steric hindrance, improving accessibility for chemical reactions or target binding in biological systems.

- Aromatic substituents (e.g., phenoxy) enhance intermolecular interactions in the solid state, as seen in and , where dihedral angles between the pyrazole ring and aryl groups range from 45.99° to 86.5°, stabilizing crystal packing .

Key Observations :

- Electron-rich substituents (e.g., furan, thiophene) enhance antimicrobial potency by improving target binding or membrane penetration .

Crystallographic and Physicochemical Comparisons

Crystallographic studies highlight substituent-dependent packing patterns:

Key Observations :

- Bulky substituents (e.g., 3-methylphenoxy) induce larger dihedral angles, reducing coplanarity and favoring weaker interactions like C–H···O .

- Allyloxy’s flexibility may result in variable conformations, complicating crystallization but enabling diverse solid-state architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。